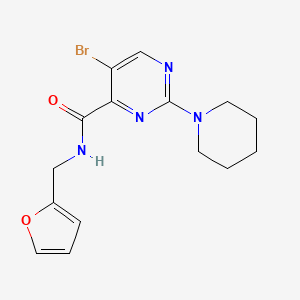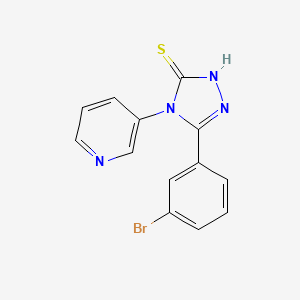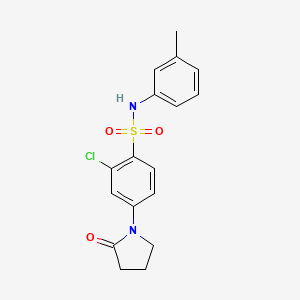
5-bromo-N-(furan-2-ylmethyl)-2-(piperidin-1-yl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-BROMO-N-[(FURAN-2-YL)METHYL]-2-(PIPERIDIN-1-YL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a bromine atom, a furan ring, a piperidine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N-[(FURAN-2-YL)METHYL]-2-(PIPERIDIN-1-YL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrimidine ring: This can be achieved through a condensation reaction between appropriate amines and carbonyl compounds.
Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the furan ring: This step often involves a coupling reaction, such as Suzuki-Miyaura coupling, using a furan boronic acid derivative and a palladium catalyst.
Incorporation of the piperidine ring: This can be done through nucleophilic substitution reactions where the piperidine ring is introduced to the pyrimidine core.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-N-[(FURAN-2-YL)METHYL]-2-(PIPERIDIN-1-YL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: De-brominated pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-BROMO-N-[(FURAN-2-YL)METHYL]-2-(PIPERIDIN-1-YL)PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-BROMO-N-[(FURAN-2-YL)METHYL]-2-(PIPERIDIN-1-YL)PYRIMIDINE-4-CARBOXAMIDE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(piperidin-1-yl)pyrimidine-4-carboxamide: Lacks the furan ring.
5-Bromo-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide: Lacks the piperidine ring.
2-(Piperidin-1-yl)pyrimidine-4-carboxamide: Lacks both the bromine atom and the furan ring.
Uniqueness
5-BROMO-N-[(FURAN-2-YL)METHYL]-2-(PIPERIDIN-1-YL)PYRIMIDINE-4-CARBOXAMIDE is unique due to the presence of all three functional groups (bromine, furan, and piperidine) in a single molecule. This combination of functional groups provides a versatile scaffold for various chemical modifications and applications.
Properties
Molecular Formula |
C15H17BrN4O2 |
|---|---|
Molecular Weight |
365.22 g/mol |
IUPAC Name |
5-bromo-N-(furan-2-ylmethyl)-2-piperidin-1-ylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C15H17BrN4O2/c16-12-10-18-15(20-6-2-1-3-7-20)19-13(12)14(21)17-9-11-5-4-8-22-11/h4-5,8,10H,1-3,6-7,9H2,(H,17,21) |
InChI Key |
RXHWCASCRMINHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C(=N2)C(=O)NCC3=CC=CO3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(4-Fluorophenyl)piperidin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B14944279.png)
![6-(4-fluorophenyl)-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione](/img/structure/B14944282.png)
![3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B14944298.png)
![2H-1-Benzopyran-2-one, 6,8-dichloro-3-[(4-methyl-1-piperazinyl)carbonyl]-](/img/structure/B14944302.png)

![Ethyl 4-[({4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}carbonothioyl)amino]benzoate](/img/structure/B14944314.png)
![2-[(3-methoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B14944320.png)
![N-(4-Hydroxy-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2-(phenylsulfanyl)acetamide](/img/structure/B14944329.png)
![1-benzyl-2-butyl-5-(methoxymethyl)-7-methylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14944330.png)
![3-(1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide](/img/structure/B14944343.png)
![N-[2-(4-benzoylphenoxy)ethyl]-4-methylbenzenesulfonamide](/img/structure/B14944351.png)

![(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(3,4,5-triethoxyphenyl)methanone](/img/structure/B14944368.png)

